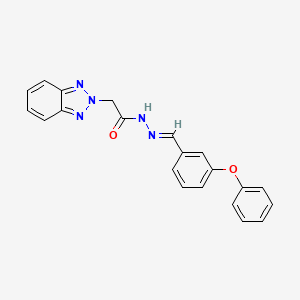

![molecular formula C18H28N6O2 B5571555 2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted double Michael addition reactions, as demonstrated in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization (Islam et al., 2017). This method is highly efficient, yielding diazaspiro[5.5]undecane derivatives with excellent yields.

Molecular Structure Analysis

- The molecular structure of related compounds like 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveals a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Zhou et al., 2001). This structure includes electron donors and acceptors, resulting in strong intermolecular interactions.

Chemical Reactions and Properties

- In a related study, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showed the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives, illustrating the reactivity of the azaspiro[5.5]undecane ring system (Khrustaleva et al., 2018).

Physical Properties Analysis

- The crystal structure of compounds in this class often shows that components like the cyclohexanone unit prefer a chair conformation, and the molecules are connected via hydrogen bonding to form extended structures (Yuan et al., 2017).

Chemical Properties Analysis

- The reaction of cyclohexanone with derivatives in this category, such as 2-aminopropene-1,1,3-tricarbonitrile, leads to the formation of compounds like 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, indicating the versatility in chemical properties (Kurskova et al., 2021).

Scientific Research Applications

Synthesis and Structural Elucidation

A new methodology for synthesizing diazaspiro[5.5]undecane derivatives was developed, demonstrating the compound's utility in creating various spiro-heterocyclic derivatives. This synthesis leverages the base-promoted [5+1] double Michael addition reaction, yielding products with high efficiency and elucidating their structures via NMR and X-ray crystallography techniques (Islam et al., 2017).

Catalytic Synthesis of Nitrogen-containing Heterocycles

Another study focused on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5+1] double Michael addition reaction. This process efficiently generates 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds, underscoring the compound's versatility in facilitating rapid and high-yield reactions without the need for a catalyst (Aggarwal et al., 2014).

Material Science Applications

In material science, the synthesis of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane showcased the compound's potential as an organic molecular electronic material. The study detailed the formation of a spiro-annulated structure with significant intermolecular interactions, hinting at its applications in electronic materials and devices (Zhou et al., 2001).

Anticonvulsant Profiles

Further emphasizing its pharmacological relevance, research on the anticonvulsant profiles of certain diazaspiro[5.5]undecane derivatives revealed their potent anticonvulsant activities. This study not only highlights the compound's importance in medicinal chemistry but also its potential in developing new anticonvulsant drugs (Aboul-Enein et al., 2014).

properties

IUPAC Name |

2-(cyclopropylmethyl)-8-[4-(tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2/c25-16(3-1-10-24-14-19-20-21-24)22-9-2-7-18(12-22)8-6-17(26)23(13-18)11-15-4-5-15/h14-15H,1-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAIVGNXAJYACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCCN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

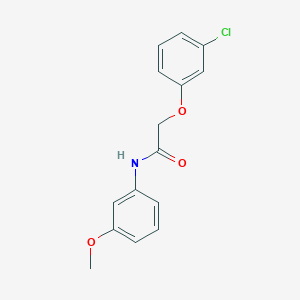

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

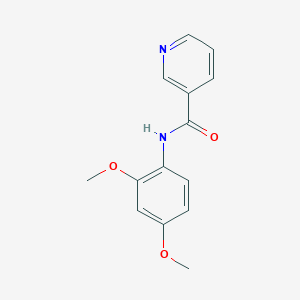

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)